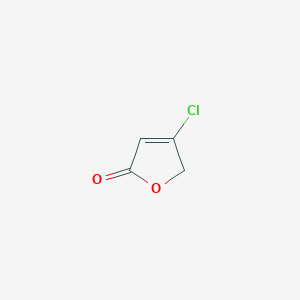

2(5H)-Furanone, 4-chloro-

Description

Contextualization within Furanone Chemistry and Heterocyclic Systems

2(5H)-Furanone, 4-chloro- is a member of the furanone family, a significant class of heterocyclic organic compounds. ontosight.aiontosight.ai Furanones are characterized by a five-membered ring structure containing four carbon atoms and one oxygen atom, with a ketone group. Specifically, 2(5H)-furanones, also known as α,β-unsaturated γ-lactones or butenolides, are distinguished by a double bond conjugated to the carbonyl group of the lactone ring. mdpi.comhmdb.ca This structural motif is a key pharmacophore present in a multitude of natural products and synthetic molecules, exhibiting a wide array of biological activities. mdpi.comnih.govresearchgate.net As heterocyclic systems, furanones serve as versatile building blocks in organic synthesis, leading to the creation of more complex molecular architectures. researchgate.netresearchgate.net The introduction of a chlorine atom at the 4-position of the 2(5H)-furanone scaffold significantly influences its electronic properties and reactivity, making it a valuable intermediate for further chemical transformations.

Historical Perspective and Initial Reports Pertaining to 2(5H)-Furanone, 4-chloro- and its Analogs

The study of halogenated furanones has a rich history rooted in the exploration of derivatives of simple starting materials. While specific early reports on the isolation of 2(5H)-Furanone, 4-chloro- are not extensively detailed in readily available literature, the chemistry of its analogs, particularly mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), is well-documented. mdpi.comnih.gov

A significant development in this area was the synthesis of halo-furanones from accessible precursors. For instance, the synthesis of 4-halo-2(5H)-furanones has been achieved through the halolactonization of 2,3-allenoic acids. researchgate.netnih.gov Another key historical synthesis involves the oxidation of furfural (B47365). Detailed investigations into the oxidation of furfural using manganese dioxide in the presence of hydrochloric acid revealed a two-step reaction. nih.gov The initial product formed is 4-chloro-5-hydroxy-2(5H)-furanone, which upon further heating, yields mucochloric acid. mdpi.comnih.gov This process highlights a foundational method for accessing the 4-chloro-substituted furanone core structure. Solid-phase synthesis approaches have also been developed for creating libraries of substituted 4-amino-5-hydroxy-2(5H)-furanones, starting from building blocks like 4-chloro-5-hydroxy-2(5H)-furanone. scienceasia.org

Structural Significance and Reactivity Profile of the 2(5H)-Furanone Scaffold

The reactivity of the 2(5H)-furanone scaffold is dictated by its unique structural features. The α,β-unsaturated lactone system renders the β-carbon (C4) electrophilic and susceptible to nucleophilic attack. The presence of a halogen, such as the chlorine atom in 2(5H)-Furanone, 4-chloro-, further enhances this electrophilicity and provides a leaving group for nucleophilic substitution reactions. mdpi.comnih.gov This reactivity is central to its utility as a synthetic intermediate.

Key reactions involving the 2(5H)-furanone scaffold include:

Nucleophilic Substitution: The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles. This includes reactions with S-nucleophiles (like thiols), O-nucleophiles (like phenols), and N-nucleophiles (like amines). mdpi.comnih.govresearchgate.net For example, 5-alkoxy-3,4-dichloro-2(5H)-furanones undergo regioselective substitution of the C4-chlorine atom with mercaptans. mdpi.commdpi.com

Cycloaddition Reactions: The double bond within the furanone ring can participate in various cycloaddition reactions. Photochemical [2+2] cycloadditions with alkenes and alkynes are well-established methods for constructing cyclobutane (B1203170) and cyclobutene (B1205218) rings fused to the lactone. ysu.amacs.org The furanone system can also act as a dienophile in Diels-Alder reactions. acs.org

Ring-Opening and Transformation: Under certain conditions, the furanone ring can be opened or transformed into other heterocyclic systems. For instance, reactions with hydrazine (B178648) derivatives can convert the furanone ring into a pyridazinone ring. nih.gov

The reactivity of 2(5H)-Furanone, 4-chloro- and its derivatives makes them highly versatile synthons for generating a diverse range of substituted heterocycles.

Table 1: Selected Synthetic Reactions of the 2(5H)-Furanone Scaffold

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

| Halolactonization | 2,3-Allenoic acids, CuX₂ (X=Cl, Br) or I₂ | 4-Halo-2(5H)-furanones | researchgate.netnih.gov |

| Oxidation | Furfural, MnO₂/HCl | 4-Chloro-5-hydroxy-2(5H)-furanone | mdpi.comnih.gov |

| Nucleophilic Substitution (Thiolation) | Thiophenols, base | 4-Thio-substituted-2(5H)-furanones | researchgate.net |

| Nucleophilic Substitution (Amination) | Amines | 4-Amino-2(5H)-furanones | scienceasia.orgnih.gov |

| [2+2] Photocycloaddition | Ethylene or Acetylene, hv | Cyclobutane or Cyclobutene fused lactones | ysu.amacs.org |

| Ring Transformation | Hydrazine derivatives | Pyridazinones | nih.gov |

Overview of the Research Landscape and Academic Importance of 2(5H)-Furanone, 4-chloro-

The academic importance of 2(5H)-Furanone, 4-chloro- and its analogs stems primarily from their role as versatile intermediates in organic synthesis. ontosight.ai The ability to introduce various functional groups at the C4 position through nucleophilic substitution allows for the construction of extensive compound libraries for biological screening. scienceasia.orgnih.gov

A significant area of research focuses on the synthesis of biologically active molecules. For instance, 4-amino substituted furanones derived from 4-halo precursors have been evaluated as potential anticancer agents. nih.gov An efficient, metal-free synthetic route has been developed to produce 4-biphenylamino-5-halo-2(5H)-furanones, with some compounds showing significant inhibitory activity against human breast cancer cells. nih.gov Furthermore, derivatives of 2(5H)-furanone have been investigated for their antimicrobial and antifungal properties. ontosight.aimdpi.com

The environmental and toxicological aspects of chlorinated furanones have also garnered academic interest. Some chlorinated furanone derivatives, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), are known to be potent mutagens, and structure-activity relationship studies have been conducted to understand the chemical features responsible for this activity. hmdb.canih.govcdnsciencepub.comacs.org Research in this area is crucial for assessing the environmental impact of such compounds.

Scope and Objectives of the Comprehensive Academic Review

This academic review aims to provide a focused and detailed examination of the chemical compound 2(5H)-Furanone, 4-chloro-. The primary objective is to synthesize and present scientifically accurate information based on existing research literature. The scope of this review is strictly limited to the following areas:

The placement of 2(5H)-Furanone, 4-chloro- within the broader context of furanone and heterocyclic chemistry.

A summary of the historical synthesis and initial reports concerning the compound and its close analogs.

A detailed analysis of the structural features of the 2(5H)-furanone scaffold and its characteristic reactivity profile.

An overview of the current research landscape, highlighting the academic significance of 2(5H)-Furanone, 4-chloro- as a synthetic intermediate.

This review will adhere strictly to the outlined topics, presenting detailed research findings and relevant data in a professional and authoritative tone.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO2/c5-3-1-4(6)7-2-3/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPNOTCWYKOXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50488556 | |

| Record name | 4-Chlorofuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56453-85-1 | |

| Record name | 4-Chlorofuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5h Furanone, 4 Chloro and Substituted Derivatives

Retrosynthetic Strategies Towards the 4-Chloro-2(5H)-Furanone Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. wikipedia.org This process helps to identify potential synthetic pathways by recognizing key bonds and functional groups that can be formed through known chemical reactions. wikipedia.orgamazonaws.com

For the 4-chloro-2(5H)-furanone core, two primary retrosynthetic disconnections are most logical. The first involves a C–Cl bond disconnection. This approach suggests that the target molecule could be synthesized from a 2(5H)-furanone precursor via a regioselective chlorination reaction. This strategy relies on the ability to control the introduction of a chlorine atom specifically at the C4 position of the unsaturated lactone ring.

A second, more fundamental disconnection targets the C–O bond within the lactone ring. This pathway breaks the cyclic structure to reveal an acyclic precursor, typically a derivative of a 4-oxobutenoic acid. The synthesis would then involve a cyclization step to form the furanone ring, with the chlorine atom either already present on the acyclic backbone or introduced during the cyclization process. This approach opens up a variety of potential starting materials and synthetic routes based on the construction of a functionalized four-carbon chain.

Classical Synthetic Routes to 2(5H)-Furanone, 4-chloro-

Classical methods remain fundamental to the synthesis of 4-chloro-2(5H)-furanones, often utilizing readily available starting materials and well-established reaction types.

One of the most direct methods for constructing the furanone ring involves the oxidation and cyclization of acyclic or other cyclic precursors. A prominent example is the synthesis of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) from furfural (B47365). The oxidation of furfural with manganese dioxide (MnO₂) in the presence of hydrochloric acid (HCl) proceeds in a two-step reaction. nih.govmdpi.com The initial step involves the formation of 4-chloro-5-hydroxy-2(5H)-furanone, which is then further chlorinated under the reaction conditions to yield mucochloric acid. nih.govmdpi.com This demonstrates that the 4-chloro-2(5H)-furanone core can be formed directly through an oxidative cyclization pathway.

Another classical approach involves building the furanone core from highly functionalized acyclic precursors. For instance, the potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone was synthesized in five steps starting from tetrachloroacetone and a Wittig reagent, demonstrating the construction of the furanone ring from a chlorinated acetone (B3395972) derivative. cdnsciencepub.com

Table 1: Examples of Cyclization-Based Syntheses

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Furfural | MnO₂, HCl | 4-chloro-5-hydroxy-2(5H)-furanone (intermediate) | Not reported | nih.govmdpi.com |

Introducing a chlorine atom regioselectively at the C4 position of a pre-existing furanone ring is a key synthetic strategy. The electronic nature of the α,β-unsaturated lactone system makes the C4 position susceptible to certain reactions. As seen in the oxidation of furfural, a chlorination event occurs at the C4 position during the reaction cascade. nih.govmdpi.com

The reactivity of the C4 position is further highlighted in substitution reactions involving 3,4-dihalo-2(5H)-furanone precursors. Thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones in the presence of a base proceeds with high regioselectivity, affording 4-thiosubstituted products. mdpi.com This indicates that the C4 position is the more electrophilic site for nucleophilic attack compared to the C3 position, a principle that can be exploited in designing syntheses where a halogen at C4 is replaced by another functional group. mdpi.com While this is a substitution of an existing halogen, it underscores the unique reactivity of the C4 position that allows for its selective functionalization.

Highly functionalized molecules like mucochloric acid (MCA) serve as excellent precursors for a variety of substituted 4-chloro-2(5H)-furanones. nih.gov MCA contains chlorine atoms at both the C3 and C4 positions, allowing for selective chemical modifications. nih.govnih.gov

Derivatization can be achieved through several pathways:

Reduction: Selective reduction of mucohalic acids can remove one of the halogen atoms. For example, 5-alkoxy derivatives of dihalomuco acids can be reduced on lead electrodes to yield 5-alkoxy-3-chloro-2(5H)-furanones, demonstrating a method to remove the C4-halogen while retaining the C3-halogen. nih.gov

Substitution: The hydroxyl group at the C5 position can be readily converted into other functional groups, such as ethers or esters, or be replaced entirely. nih.govnih.gov For example, chlorination of MCA with thionyl chloride and zinc chloride as a catalyst yields 3,4,5-trichloro-2(5H)-furanone in 46–52% yield. nih.gov

Nucleophilic Substitution at C4: As mentioned, the C4-chloro group in 5-alkoxy-3,4-dichloro-2(5H)-furanones can be selectively replaced by nucleophiles like thiols, providing a route to 4-substituted-3-chloro-2(5H)-furanones. mdpi.com

These precursor-based methods provide a robust platform for generating a library of structurally diverse furanone derivatives starting from a common, highly functionalized core.

Modern and Emerging Synthetic Techniques

While classical methods are well-established, modern synthetic chemistry seeks to develop more efficient, selective, and sustainable routes. Transition metal catalysis has emerged as a powerful tool for achieving these goals in the synthesis of complex molecules, including halo-furanones.

A modern approach for the synthesis of 4-halo-2(5H)-furanones involves the halolactonization of 2,3-allenoic acids. researchgate.net This reaction proceeds via a transition metal-catalyzed pathway, offering a direct and efficient route to the desired 4-halo-substituted furanone core. This method is particularly valuable as it constructs the halogenated heterocyclic system in a single, atom-economical step. The resulting 4-halo-2(5H)-furanones are themselves valuable substrates for further transition metal-catalyzed reactions, such as Suzuki coupling with aryl boronic acids, to produce 4-aryl-2(5H)-furanones in excellent yields. researchgate.net This two-step sequence, beginning with a catalyzed halolactonization, represents a powerful modern strategy for the synthesis and subsequent diversification of the 2(5H)-furanone scaffold.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2(5H)-Furanone, 4-chloro- |

| 4-chloro-5-hydroxy-2(5H)-furanone |

| Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) |

| Furfural |

| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone |

| Tetrachloroacetone |

| 5-alkoxy-3,4-dihalo-2(5H)-furanone |

| 3,4,5-trichloro-2(5H)-furanone |

| 5-alkoxy-3-chloro-2(5H)-furanone |

| 2,3-allenoic acids |

| 4-aryl-2(5H)-furanones |

Green Chemistry Principles and Sustainable Routes (e.g., Enzymatic, Flow Chemistry)

The application of green chemistry principles to the synthesis of 4-chloro-2(5H)-furanone and its derivatives is aimed at developing more environmentally benign and efficient processes. Key strategies include the use of enzymatic catalysis and flow chemistry, which offer advantages in terms of reduced waste, milder reaction conditions, and improved safety.

Enzymatic Synthesis: While specific enzymatic routes for the direct synthesis of 4-chloro-2(5H)-furanone are not extensively documented, the broader field of biocatalysis offers promising avenues. Enzymes, such as lipases and halogenases, are known to catalyze a variety of reactions on furanone scaffolds. For instance, lipases have been employed in the kinetic resolution of racemic 5-hydroxy-2(5H)-furanones, a precursor to various substituted furanones. This enzymatic acylation allows for the separation of enantiomers, which is a crucial step in the synthesis of chiral molecules. The principles of enzymatic halogenation, which involve the selective introduction of a halogen atom onto a substrate, could potentially be adapted for the chlorination of a suitable furanone precursor, offering a greener alternative to traditional chemical halogenating agents.

Flow Chemistry: Continuous flow chemistry provides a sustainable and efficient platform for the synthesis of heterocyclic compounds. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety, particularly when dealing with reactive intermediates. The synthesis of furanone derivatives can be adapted to flow systems, enabling rapid optimization and scale-up of reactions. For example, the reaction of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) with various nucleophiles to generate substituted 4-chloro-2(5H)-furanones could be performed in a flow reactor. This would allow for the safe handling of potentially hazardous reagents and the efficient production of a library of derivatives.

The integration of these green chemistry principles into the synthesis of 4-chloro-2(5H)-furanone holds significant potential for developing more sustainable and economical manufacturing processes.

Chemoenzymatic Transformations and Biocatalysis

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create novel and complex molecules. In the context of 4-chloro-2(5H)-furanone, this approach can be utilized to introduce chirality and functional diversity.

Lipases are particularly versatile biocatalysts in this regard. They can be used for the enantioselective acylation or deacylation of hydroxylated furanone precursors, leading to the formation of chiral building blocks. For example, a racemic 5-hydroxy-2(5H)-furanone derivative could be kinetically resolved using a lipase (B570770) in the presence of an acyl donor. The resulting enantiomerically enriched acetate (B1210297) and the remaining alcohol can then be chemically converted to the corresponding chiral 4-chloro-2(5H)-furanone analogs.

Furthermore, biocatalysis can be employed in the modification of the furanone ring itself. While direct enzymatic chlorination at the C4 position is a challenging transformation, other enzymatic reactions, such as reductions or oxidations at other positions of the furanone ring, can be used to generate diverse intermediates. These intermediates can then be subjected to chemical modifications, including chlorination, to yield the desired products.

The following table summarizes potential chemoenzymatic steps for the synthesis of 4-chloro-2(5H)-furanone derivatives:

| Step | Reaction | Enzyme/Reagent | Product |

| 1 | Kinetic Resolution | Lipase, Acyl donor | Chiral 5-acetoxy-2(5H)-furanone and Chiral 5-hydroxy-2(5H)-furanone |

| 2 | Chemical Modification | Chlorinating agent | Chiral 4-chloro-5-acetoxy-2(5H)-furanone or Chiral 4-chloro-5-hydroxy-2(5H)-furanone |

This synergistic approach allows for the creation of a wide range of chiral and functionally diverse 4-chloro-2(5H)-furanone derivatives that would be difficult to access through purely chemical or biological methods.

Stereoselective Synthesis of Chiral 2(5H)-Furanone, 4-chloro- Analogs

The synthesis of enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry and materials science. For 4-chloro-2(5H)-furanone analogs, stereoselectivity can be introduced at different positions of the furanone ring.

One established strategy for the asymmetric synthesis of butenolides involves the use of chiral auxiliaries or catalysts. For instance, asymmetric halolactonization of a suitable γ,δ-unsaturated carboxylic acid can lead to the formation of a chiral γ-lactone containing a halogen atom. While this method typically introduces the halogen at the 5-position, subsequent chemical transformations could potentially be employed to introduce a chlorine atom at the 4-position.

Another approach involves the stereoselective functionalization of a pre-existing furanone ring. For example, the reaction of a chiral 5-alkoxy-3,4-dihalo-2(5H)-furanone with a nucleophile can proceed with high diastereoselectivity, leading to the formation of a single diastereomer of the 4-substituted product mdpi.com. The chiral auxiliary at the 5-position directs the incoming nucleophile to one face of the furanone ring. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched 4-chloro-2(5H)-furanone analog.

The table below outlines a general approach for the stereoselective synthesis of a chiral 4-substituted-4-chloro-2(5H)-furanone analog:

| Step | Starting Material | Reagent/Catalyst | Intermediate/Product | Stereochemical Outcome |

| 1 | Mucochloric acid | Chiral alcohol, Acid catalyst | Diastereomeric mixture of 5-alkoxy-3,4-dichloro-2(5H)-furanones | Formation of diastereomers |

| 2 | Diastereomeric mixture | Recrystallization/Chromatography | Diastereomerically pure 5-alkoxy-3,4-dichloro-2(5H)-furanone | Separation of diastereomers |

| 3 | Diastereomerically pure furanone | Nucleophile | Diastereomerically pure 5-alkoxy-4-substituted-3-chloro-2(5H)-furanone | Stereoselective nucleophilic substitution |

| 4 | Diastereomerically pure furanone derivative | Deprotection reagent | Enantiomerically enriched 4-substituted-3-chloro-5-hydroxy-2(5H)-furanone | Removal of chiral auxiliary |

These methods provide a framework for the rational design and synthesis of optically active 4-chloro-2(5H)-furanone analogs, which are valuable for investigating stereospecific biological activities.

Synthesis of Structurally Modified 2(5H)-Furanone, 4-chloro- Derivatives for Molecular Interaction Studies

The synthesis of structurally modified 4-chloro-2(5H)-furanone derivatives is crucial for understanding their molecular interactions with biological targets, such as proteins and nucleic acids. By systematically altering the substituents on the furanone ring, researchers can probe the structure-activity relationships and identify key features responsible for biological activity.

The reactivity of the chlorine atom at the 4-position and other positions on the furanone ring allows for a wide range of chemical modifications. For example, 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) is a versatile starting material for generating a library of derivatives nih.govmdpi.com. The chlorine at the 4-position can be displaced by various nucleophiles, including amines, thiols, and alkoxides, to introduce a diverse array of functional groups.

For instance, the reaction of 4-chloro-2(5H)-furanone with different amines can lead to a series of 4-amino-2(5H)-furanone derivatives. These derivatives can then be evaluated for their ability to interact with specific biological targets. Similarly, Suzuki coupling reactions of 4-halo-2(5H)-furanones with boronic acids have been utilized to synthesize 4-aryl-2(5H)-furanones, expanding the structural diversity of this class of compounds.

The following table provides examples of structural modifications of the 4-chloro-2(5H)-furanone scaffold and their potential applications in molecular interaction studies:

| Modification Site | Reactant | Product | Potential Application |

| C4-Cl | Amines | 4-Amino-2(5H)-furanones | Probing hydrogen bonding interactions |

| C4-Cl | Thiols | 4-Thio-2(5H)-furanones | Investigating interactions with cysteine residues in proteins |

| C4-Cl | Aryl boronic acids (Suzuki coupling) | 4-Aryl-2(5H)-furanones | Exploring π-π stacking and hydrophobic interactions |

| C5-OH | Alkyl halides | 5-Alkoxy-4-chloro-2(5H)-furanones | Modulating solubility and membrane permeability |

By synthesizing and studying these structurally diverse analogs, it is possible to develop a comprehensive understanding of the molecular interactions of 4-chloro-2(5H)-furanone derivatives and to design new compounds with enhanced potency and selectivity. This approach has been successfully applied in the development of furanone-based quorum sensing inhibitors, which interfere with bacterial communication pathways nih.govresearchgate.net.

Chemical Reactivity and Transformation Pathways of 2 5h Furanone, 4 Chloro

Nucleophilic Substitution Reactions Involving the Chloro Moiety

The most prominent feature of 2(5H)-Furanone, 4-chloro-'s reactivity is the susceptibility of the C4-chloro group to displacement by a wide range of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate. These reactions typically proceed via an addition-elimination mechanism, facilitated by the conjugated system.

The substitution of the C4-chlorine atom with oxygen-based nucleophiles provides a direct route to various ether and ester derivatives. While the parent 4-chloro-2(5H)-furanone can undergo these reactions, much of the documented research involves closely related derivatives like 3,4-dichloro-5-hydroxy-2(5H)-furanone, commonly known as mucochloric acid (MCA). The principles of reactivity at the C4 position are largely transferable. For instance, phenol (B47542) and its derivatives serve as effective nucleophiles. The 5-methyl carbonate of MCA reacts with substituted phenols to yield 5-phenoxy derivatives, demonstrating the lability of substituents at the furanone ring. mdpi.comnih.gov Similarly, the reaction of 3,4,5-trichloro-2(5H)-furanone with pyrocatechol (B87986) leads to the formation of tricyclic products. mdpi.com The hydroxyl group of MCA itself can be esterified with acyl chlorides or anhydrides in the presence of a base. mdpi.comnih.gov

| Nucleophile | Substrate | Product Type | Conditions | Yield | Reference |

| Substituted Phenols | 5-methyl carbonate of MCA | 5-Phenoxy derivative | Promoter, CH₂Cl₂ | High | mdpi.comnih.gov |

| Pyrocatechol | 3,4,5-trichloro-MCA | Tricyclic derivative | K₂CO₃ | High | mdpi.com |

| Amino alcohols | 5-Methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone | 5-(ω-hydroxyalkylamino) derivative | Dichloromethane, RT | - | researchgate.net |

This table presents examples of reactions with oxygen nucleophiles on furanone systems closely related to 2(5H)-Furanone, 4-chloro-.

A broad spectrum of nitrogen nucleophiles readily displaces the C4-chloro group. Primary and secondary aliphatic and aromatic amines react with mucochloric acid derivatives, often in polar solvents, to yield 4-amino derivatives. nih.gov The reaction proceeds through a Michael-type addition-elimination. nih.gov Depending on the reaction conditions and the specific furanone substrate, various outcomes are possible. For example, in aprotic solvents, the 4-substituted derivative is typically formed. semanticscholar.org

Hydrazine (B178648) and its derivatives react with mucochloric acid to form pyridazones. researchgate.netmdpi.com Furthermore, sodium azide (B81097) can replace the chlorine atom at the C4 position in 3,4,5-trichloro-2(5H)-furanone. mdpi.comnih.gov

| Nucleophile | Substrate | Product Type | Conditions | Yield | Reference |

| Primary aryl amines | Mucochloric Acid (MCA) | 4-Amino derivative | Polar solvents (MeOH, DMF) | 40-90% | nih.gov |

| Hydrazine | Mucochloric Acid (MCA) | Pyridazone derivative | - | - | researchgate.netmdpi.com |

| Sodium Azide (NaN₃) | 3,4,5-trichloro-2(5H)-furanone | 4-Azido derivative | Methanolic solution | - | mdpi.comnih.gov |

| Benzylamine | 3-chloro-5-methoxy-4-thio-2(5H)-furanone | 4-Thiosubstituted 3-pyrrolin-2-one | - | 73% | researchgate.net |

This table summarizes key reactions of nitrogen nucleophiles with furanone systems, highlighting the substitution at the C4 position.

Sulfur and selenium nucleophiles exhibit excellent reactivity towards the C4 position of the furanone ring. Mercaptans and thiophenols readily attack 5-alkoxy-3,4-dichloro-2(5H)-furanones to displace the 4-chlorine atom. mdpi.com Depending on the conditions, substitution with mercaptoacetic acid can occur at the C3, C4, or C5 positions of MCA. nih.gov The reaction of MCA with thiophenols in the presence of triethylamine (B128534) follows an addition-elimination mechanism, yielding 4-thioaryl derivatives in yields ranging from 27% to 98%. mdpi.comresearchgate.net

Similarly, selenium-based nucleophiles can be introduced. Selenophenols displace the 4-chlorine atom in 5-ethoxy-3,4-dichloro-2(5H)-furanone with good yields. mdpi.com Potassium selenocyanate (B1200272) also reacts with 5-alkoxy-3,4-dihalo-2(5H)-furanones to give the corresponding 4-selenocyanato products in satisfactory yields. mdpi.comnih.gov

| Nucleophile | Substrate | Product Type | Conditions | Yield | Reference |

| Thiophenols | Mucochloric Acid (MCA) | 4-Thioaryl derivative | Triethylamine, diethyl ether | 27-98% | mdpi.comresearchgate.net |

| 2-Mercaptoethanol (B42355) | 5-Alkoxy-3,4-dichloro-2(5H)-furanone | 4-Substituted thioether | Basic conditions | - | nih.gov |

| Selenophenols | 5-Ethoxy-3,4-dichloro-2(5H)-furanone | 4-Selenophenyl derivative | Diethyl ether | Good | mdpi.com |

| Potassium Selenocyanate (KSeCN) | 5-Alkoxy-3,4-dihalo-2(5H)-furanones | 4-Selenocyanato derivative | Acetonitrile, basic conditions | Satisfactory | mdpi.comnih.gov |

This table illustrates the substitution of the C4-chloro group by various sulfur and selenium nucleophiles.

Electrophilic Reactivity of the Furanone Ring System

The conjugated system of the 2(5H)-furanone ring, featuring an electron-withdrawing carbonyl group, renders the double bond electron-deficient. This makes it susceptible to attack by nucleophiles in Michael additions, but the ring system itself can also function as an electrophile in certain contexts. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanone can react with electron-rich arenes like methoxybenzene and indole (B1671886) in the presence of an acid catalyst. mdpi.comnih.gov This reaction, which forms a new carbon-carbon bond at the C5 position of the furanone, can be formally considered an electrophilic substitution on the aromatic ring, with the furanone acting as the electrophile. mdpi.comnih.gov

Cycloaddition Reactions (e.g., Diels-Alder) as Dienophiles

The electron-deficient double bond of the 2(5H)-furanone ring system makes it an effective dienophile in Diels-Alder reactions. rsc.org This reactivity allows for the construction of complex polycyclic systems. Chiral derivatives of 2(5H)-furanone, such as (5R)-(−)-menthyloxy-2(5H)-furanone, have been used in asymmetric Diels-Alder reactions to produce phosphorus-chiral 1-phosphanorbornenes with high stereoselectivity. rsc.org Although these examples utilize derivatives, they demonstrate the inherent capability of the furanone scaffold to participate as a 2π-electron component in [4+2] cycloadditions. The reaction is typically of normal electron demand. rsc.org

Ring-Opening and Rearrangement Pathways

2(5H)-Furanone derivatives can undergo ring-opening and rearrangement reactions under specific conditions. A significant pathway for 5-hydroxy derivatives like mucochloric acid is the equilibrium between its cyclic lactone form and an open-chain aldehyde/acid form, (Z)-2,3-dihalo-4-oxo-butenoic acid. mdpi.comresearchgate.net This equilibrium is often shifted towards the acyclic form in the presence of a base. mdpi.comnih.gov This ring-opening is crucial for certain reactions, such as the reductive amination with amino acids, which proceeds via the acyclic imine intermediate. mdpi.comnih.gov

Reactions with certain nitrogen nucleophiles can also lead to ring transformations. In chloroform (B151607) solution, the reaction of MCA derivatives with amines can result in a product formed from ring opening and subsequent recyclization. semanticscholar.orgmdpi.com Additionally, more unusual rearrangements, such as ring contractions, have been observed under specific oxidative conditions, leading to the formation of 3(2H)-furanone structures. doi.org Another documented rearrangement is the phenyliodine(III) diacetate-promoted ring expansion of 4-hydroxy-2-cyclobutenones to yield 5-acetoxy-2(5H)-furanones. acs.org

Functionalization and Derivatization at Peripheral Positions

The inherent reactivity of the 2(5H)-furanone core, particularly when substituted with a halogen at the C4 position, allows for a variety of functionalization and derivatization reactions. These transformations target the chloro-substituent, the double bond, and the C5 position, enabling the synthesis of a diverse array of derivatives. The high reactivity is attributed to the conjugated system involving the carbonyl group and the double bond, as well as the presence of labile halogen atoms. mdpi.com

Key functionalization pathways include nucleophilic substitution at the C4 position, carbon-carbon bond-forming reactions, and condensations at the C5 position, especially in related 5-hydroxy derivatives like mucochloric acid. mdpi.comaston.ac.ukscholarena.com

Nucleophilic Substitution at C4: The chlorine atom at the C4 position is susceptible to nucleophilic substitution, providing a direct method for introducing new functional groups.

Thiolation: 5-Alkoxy-3,4-dichloro-2(5H)-furanones react regioselectively with various aromatic thiols in the presence of a base, such as triethylamine, to yield 4-thiosubstituted products. mdpi.com This reaction proceeds by the selective replacement of the chlorine atom at C4. mdpi.comresearchgate.net For instance, the reaction of 5-alkoxy-3,4-dichloro-2(5H)-furanone with 2-mercaptoethanol under basic conditions also results in the substitution of the 4-chlorine atom. mdpi.comresearchgate.net

Azide Substitution: The chlorine at C4 can be displaced by an azide group. 3,4,5-Trichloro-2(5H)-furanone reacts with sodium azide in a methanolic solution to give the product of substitution at the C4 carbon. mdpi.comresearchgate.net Similarly, 5-alkoxy derivatives of mucochloric acid react with sodium azide to yield the corresponding 5-alkoxy-4-azido derivatives. mdpi.comresearchgate.net

Reactions at the C5 Position: While the parent compound is 2(5H)-Furanone, 4-chloro-, many derivatization strategies begin with its 5-hydroxy analog, mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone).

Arylation: In the presence of Lewis or Brønsted acids, 3,4-dihalo-5-hydroxy-2(5H)-furanone undergoes reaction with arenes and heteroarenes, such as methoxybenzene and indole, to form a new bond between the C5 carbon and the aromatic compound. mdpi.com This reaction can be considered a formal electrophilic substitution on the aromatic ring. mdpi.com

Knoevenagel Condensation: 3,4-Dihalo-2(5H)-furanones can react at the C5 carbon with compounds containing an active hydrogen atom in the presence of a Lewis acid like indium triacetate, yielding products in good yields (60–95%). mdpi.com

Carbon-Carbon Bond Formation:

Suzuki Coupling: Palladium-catalyzed Suzuki coupling reactions have been successfully employed to introduce aryl groups at the C4 position of the furanone ring, demonstrating a powerful method for creating C-C bonds. mdpi.com

Wittig Reaction: The reaction of mucochloric acid with phosphorus ylides leads to the formation of a double bond, which confirms the presence of the ring-opened form of the molecule, allowing the carbonyl group to react. mdpi.com

Ring Transformation Reactions: The furanone ring can be transformed into other heterocyclic systems. The reaction of 5-arylated 3,4-dichloro-2(5H)-furanones with various amines proceeds via a proposed ring-opening and subsequent ring-closure mechanism to furnish N-alkylated hydroxy-pyrrolones in high yields under mild conditions. aston.ac.ukscholarena.comjuniperpublishers.comjscholarpublishers.com

Table 1: Functionalization and Derivatization Reactions

| Reaction Type | Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Thiolation (C4-Substitution) | 5-Alkoxy-3,4-dihalo-2(5H)-furanone | Arylthiols, Triethylamine | 4-Arylthio-2(5H)-furanone derivative | mdpi.com |

| Azide Substitution (C4-Substitution) | 3,4,5-Trichloro-2(5H)-furanone | Sodium Azide (NaN₃) | 4-Azido-3,5-dichloro-2(5H)-furanone | mdpi.comresearchgate.net |

| Arylation (C5-Substitution) | 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Arenes (e.g., Methoxybenzene), Lewis Acid | 5-Aryl-3,4-dihalo-2(5H)-furanone | mdpi.com |

| Suzuki Coupling | 3,4-Dihalo-2(5H)-furanone derivative | Arylboronic acid, Palladium catalyst | 4-Aryl-3-halo-2(5H)-furanone | mdpi.com |

| Ring Transformation | 5-Aryl-3,4-dichloro-2(5H)-furanone | Primary Amines | N-Alkyl-4-chloro-5-hydroxy-5-aryl-pyrrolone | aston.ac.ukscholarena.comjuniperpublishers.com |

Redox Chemistry of 2(5H)-Furanone, 4-chloro-

The redox chemistry of 4-chloro-2(5H)-furanone and its derivatives involves both oxidation and reduction of the furanone system. These reactions can target the heterocyclic ring, its substituents, or derivatives created through functionalization.

Oxidation Reactions

Oxidation reactions can modify the furanone structure or substituents attached to it.

Oxidation of Hydroxy Derivatives: A detailed investigation of the oxidation of furfural (B47365) with manganese dioxide (MnO₂) in the presence of hydrochloric acid (HCl) indicated a two-step reaction. The first step forms 4-chloro-5-hydroxy-2(5H)-furanone. mdpi.com Further heating of this intermediate leads to the formation of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone). mdpi.com

Oxidation of Thioether Derivatives: As described in the functionalization section (3.5), 4-thiosubstituted furanones can be synthesized. These thioethers can be readily oxidized to the corresponding sulfones. mdpi.com A simple and efficient method for this transformation is the use of an excess of hydrogen peroxide in acetic acid at room temperature. mdpi.com This oxidation significantly alters the electronic properties and potential biological activity of the molecule.

Table 2: Oxidation Reactions

| Substrate | Reagent(s) | Product | Reference |

|---|---|---|---|

| 4-Chloro-5-hydroxy-2(5H)-furanone | MnO₂ / HCl, heat | Mucochloric acid | mdpi.com |

| 4-Arylthio-2(5H)-furanone derivative | Hydrogen peroxide, Acetic acid | 4-Arylsulfonyl-2(5H)-furanone derivative | mdpi.com |

Reduction Reactions

Reduction reactions of 4-chloro-2(5H)-furanone and its derivatives typically target the furanone ring or specific functional groups.

Reduction to γ-Lactones: 3,4-Dihalo-5-hydroxy-2(5H)-furanones can be transformed into the corresponding saturated γ-lactones. mdpi.com This reduction can be achieved using common reducing agents such as sodium borohydride (B1222165), aluminum isopropoxide, and sodium triacetoxyborohydride, with yields ranging from 33% to 96%. mdpi.com

Electrochemical Reduction: 5-Alkoxy derivatives of dihalomuco acids have been reduced on lead electrodes. In the presence of acetic acid as a proton source, this electrochemical reduction selectively removes the halogen at the C4 position, yielding 5-alkoxy-3-chloro-2(5H)-furanones. mdpi.com

Reduction of Azido Derivatives: The 4-azido derivatives, formed via nucleophilic substitution, can be reduced to the corresponding amines. For example, a 4,5-diazido derivative can be reduced with tin(II) chloride (SnCl₂) in methanol (B129727) to undergo transformation into 2-amino-3-chloromaleimide. mdpi.comresearchgate.net

Table 3: Reduction Reactions

| Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Sodium borohydride (NaBH₄) | γ-Lactone derivative | mdpi.com |

| 5-Alkoxy-3,4-dichloro-2(5H)-furanone | Electrochemical reduction (Pb electrode), Acetic acid | 5-Alkoxy-3-chloro-2(5H)-furanone | mdpi.com |

| 4,5-Diazido-furanone derivative | Tin(II) chloride (SnCl₂) | 2-Amino-3-chloromaleimide | mdpi.comresearchgate.net |

Computational and Theoretical Investigations of 2 5h Furanone, 4 Chloro

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the behavior of molecules at an electronic level. These methods are used to determine molecular geometries, orbital energies, and various reactivity indices that explain the chemical nature of the compound.

Density Functional Theory (DFT) Analysis of Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Key to understanding a molecule's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com For furanone derivatives, structural modifications, such as the addition of substituents, significantly impact the electronic properties and energy levels of these frontier orbitals. ajchem-b.com

In the case of 2(5H)-Furanone, 4-chloro-, the electron-withdrawing nature of the chlorine atom is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted 2(5H)-furanone. This modification influences the molecule's susceptibility to nucleophilic attack. DFT calculations on related complex furanone derivatives have been performed using methods like B3LYP with a 6-31G(d,p) basis set to determine these electronic properties. researchgate.netscispace.com

| Parameter | Description | Significance for 2(5H)-Furanone, 4-chloro- |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). A higher energy suggests stronger electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). A lower energy suggests stronger electron-accepting capability. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. scispace.com |

Ab Initio Studies of Reaction Transition States and Pathways

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for mapping out reaction mechanisms. These studies can model the entire reaction coordinate, including reactants, products, and, most importantly, the high-energy transition states that connect them. By calculating the energy barriers (activation energies) of potential pathways, researchers can predict the most likely mechanism for a given reaction.

For halogenated furanones, a common reaction is nucleophilic substitution, where a nucleophile attacks an electron-deficient carbon atom, displacing the halogen. nih.govmdpi.com For instance, the reactivity of the furanone ring can be susceptible to attack by various nucleophiles, and the regioselectivity often depends on the reaction conditions and the nature of the nucleophile. nih.govtandfonline.com Ab initio studies can elucidate the transition state structures for such substitutions, providing a detailed understanding of bond-breaking and bond-forming processes. Theoretical calculations on the reaction of maleic anhydride (B1165640) (a related cyclic compound) with a chlorine atom have been used to determine the thermodynamics and activation barriers for adduct formation and subsequent ring-opening pathways. rsc.org Such computational approaches would be critical in predicting how 2(5H)-Furanone, 4-chloro- reacts with different nucleophiles.

Prediction of Chemical Potential and Electrophilicity/Nucleophilicity Indices

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the electrophilic or nucleophilic nature of a molecule. nih.gov These indices provide a quantitative scale for predicting reactivity.

Key reactivity descriptors include:

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

Global Electrophilicity Index (ω): This index quantifies the electrophilic power of a molecule and is defined as ω = μ² / (2η). A higher ω value indicates a stronger electrophile.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insight into the electronic properties of a single, static molecule, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This allows for the exploration of conformational landscapes and intermolecular interactions in a dynamic environment.

Conformational Landscape and Stability

Molecular dynamics simulations can reveal the different spatial arrangements (conformations) a molecule can adopt and their relative stabilities. researchgate.net For a relatively rigid structure like the 2(5H)-furanone ring, these simulations can explore slight puckering of the ring and the orientation of its substituents. MD simulations on furanoside rings, for example, have shown the existence of distinct stable conformational states. nih.gov For 2(5H)-Furanone, 4-chloro-, the furanone ring is expected to be nearly planar to maximize conjugation between the double bond and the carbonyl group. MD simulations can confirm the stability of this planar conformation and investigate any minor deviations from planarity that may occur in different solvent environments.

Protein-Ligand Docking and Binding Energy Analysis (for mechanistic biological studies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery and for understanding the biological activities of molecules like furanone derivatives, which are known to interfere with biological signaling processes such as bacterial quorum sensing. nih.govmdpi.comnih.gov

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. researchgate.net A more negative score typically indicates a stronger, more favorable interaction. biorxiv.org For halogenated furanones, docking studies have been used to model their interaction with quorum sensing receptor proteins like LasR and RhlR. nih.gov These studies suggest that furanones, as structural analogs of natural signaling molecules (N-acyl homoserine lactones), can compete for the binding site on these regulatory proteins, thereby inhibiting their function. nih.govnih.gov

The binding free energy of the protein-ligand complex can be further refined using methods like Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) solvation. biorxiv.orgplos.org This provides a more accurate estimation of the binding affinity. plos.org Docking analyses of various furanone derivatives against bacterial proteins have helped to identify key amino acid residues involved in the binding and have guided the design of more potent inhibitors. mdpi.comresearchgate.net

| Compound | Target Protein | Docking Score (kcal/mol) | Binding Free Energy (MM-GBSA, kcal/mol) |

|---|---|---|---|

| Furanone Analog A | LasR | -7.8 | -65.4 |

| Furanone Analog B | LasR | -8.2 | -71.2 |

| Furanone Analog C | RhlR | -7.1 | -59.8 |

| GBr Furanone | LasR | -6.9 | Not Reported |

| C-30 Furanone | LasR | -7.2 | Not Reported |

Note: The data in the table is illustrative, based on findings for various furanone derivatives from studies such as those on Pseudomonas aeruginosa virulence factors, and serves to represent the type of output generated from molecular docking and binding energy analyses. mdpi.complos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For 2(5H)-Furanone, 4-chloro-, QSAR models can provide valuable insights into the mechanisms of its activity by identifying the key molecular features that govern its biological effects.

A QSAR study on halogenated furanones, for instance, has explored their role in quorum sensing inhibition in bacteria. nih.govmdpi.comnih.gov Such studies typically involve the generation of a dataset of structurally related furanone derivatives with corresponding biological activity data. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as electronic (e.g., HOMO and LUMO energies), steric (e.g., molecular volume), and topological (e.g., connectivity indices).

In the context of 2(5H)-Furanone, 4-chloro-, relevant descriptors would likely include those that capture the influence of the chlorine atom, such as its electronegativity and the resulting charge distribution in the molecule. For example, a QSAR model for chlorinated alkanes identified the number of chlorine atoms (NCl) and the energy of the highest occupied molecular orbital (EHOMO) as significant predictors of the energy of the lowest unoccupied molecular orbital (ELUMO), which can be related to the compound's reactivity. nih.gov A hypothetical QSAR model for a series of furanone derivatives might take the form of a linear equation:

Biological Activity = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant

Where 'a', 'b', and 'c' are coefficients determined through statistical regression analysis.

The development of a robust QSAR model involves several key steps, including dataset selection, descriptor calculation, model building using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous validation to ensure its predictive power. researchgate.net

The insights gained from such models can guide the design of new furanone derivatives with enhanced or modified biological activities. For example, if a QSAR model indicates that a particular electronic property is crucial for activity, new compounds can be synthesized to optimize this property.

Below is an interactive data table illustrating a hypothetical set of descriptors that could be used in a QSAR study of 2(5H)-Furanone, 4-chloro- and related analogs.

| Compound | Biological Activity (IC50, µM) | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| 2(5H)-Furanone | 50.2 | 0.8 | -9.5 | -1.2 | 3.1 |

| 2(5H)-Furanone, 3-chloro- | 25.8 | 1.3 | -9.8 | -1.5 | 3.5 |

| 2(5H)-Furanone, 4-chloro- | 15.1 | 1.5 | -9.9 | -1.6 | 3.8 |

| 2(5H)-Furanone, 5-chloro- | 30.5 | 1.4 | -9.7 | -1.4 | 3.3 |

| 2(5H)-Furanone, 3,4-dichloro- | 8.7 | 2.1 | -10.2 | -1.9 | 4.2 |

Prediction of Spectroscopic Signatures and Advanced Characterization

Beyond basic identification, computational methods can predict detailed spectroscopic signatures of 2(5H)-Furanone, 4-chloro-, which can be invaluable for its advanced characterization and for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nmrdb.org Computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with Density Functional Theory (DFT), can provide theoretical chemical shifts. globalresearchonline.net These calculations can help in assigning ambiguous signals in experimental spectra and in confirming the precise structure of the molecule. Recent advancements in machine learning and deep neural networks have also shown promise in rapidly and accurately predicting NMR spectral properties. researchgate.netnih.govchemaxon.com

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can also predict the infrared (IR) and Raman spectra of 2(5H)-Furanone, 4-chloro-. core.ac.ukcardiff.ac.ukiau.ir By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.gov This can aid in the assignment of vibrational modes observed in experimental spectra, providing a deeper understanding of the molecule's vibrational properties. For furan (B31954) and its derivatives, DFT calculations have been successfully used to compute and analyze their vibrational spectra. globalresearchonline.net

Mass Spectrometry (MS): Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), are crucial for the characterization of halogenated compounds like 2(5H)-Furanone, 4-chloro-. nih.govresearchgate.netnih.gov These methods allow for the detailed analysis of fragmentation patterns, which can provide definitive structural information. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule and its fragments. acs.org

The following interactive data table presents a hypothetical prediction of key spectroscopic data for 2(5H)-Furanone, 4-chloro-, based on computational models.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (ppm) | H3: 6.2, H5: 4.8 |

| ¹³C NMR (ppm) | C2: 170.1, C3: 125.4, C4: 145.8, C5: 75.3 |

| IR (cm⁻¹) | C=O stretch: 1750, C=C stretch: 1640, C-Cl stretch: 780 |

| Raman (cm⁻¹) | C=O stretch: 1745, C=C stretch: 1635, C-Cl stretch: 775 |

| Mass Spectrometry (m/z) | [M]+: 132.0, [M+2]+: 134.0 (due to ³⁷Cl isotope) |

Advanced Structural Elucidation and Spectroscopic Analysis for Mechanistic Insights

X-ray Crystallography for Detailed Molecular Geometry and Supramolecular Interactions

X-ray crystallography provides an unambiguous determination of the molecular structure of 4-chloro-2(5H)-furanone in the solid state. nih.gov This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the furanone ring and the spatial orientation of its substituents. nih.gov Such detailed structural information is a prerequisite for understanding its reactivity and interactions with other molecules. nih.gov

Crystal Packing and Intermolecular Hydrogen Bonding

In the crystalline state, molecules of 4-chloro-2(5H)-furanone and its derivatives are organized in specific, repeating three-dimensional arrays known as crystal lattices. The arrangement of these molecules, or crystal packing, is governed by a network of intermolecular forces. researchgate.netmdpi.com While strong hydrogen bond donors like hydroxyl groups are absent in the parent 4-chloro-2(5H)-furanone, weaker C—H···O hydrogen bonds and other electrostatic interactions, such as those involving the chlorine atom and the carbonyl oxygen, play a significant role in dictating the supramolecular architecture. nih.govresearchgate.netmdpi.com In related hydroxy-furanones, strong O—H···O hydrogen bonds are primary structure-directing interactions, often leading to the formation of chains or dimeric motifs within the crystal. nih.govmdpi.com The analysis of these non-covalent interactions is crucial for crystal engineering and predicting the physical properties of the solid material. researchgate.netmdpi.com

| Interaction Type | Potential Donor/Acceptor Atoms | Role in Crystal Packing |

| Hydrogen Bonding | C—H (donor), O=C (acceptor) | Stabilization of molecular packing through weak, directional interactions. |

| Halogen Interactions | C—Cl (donor), O=C (acceptor) | Contributes to the overall lattice energy and influences molecular orientation. |

| Dipole-Dipole Forces | Carbonyl group (C=O) | Orients molecules to maximize electrostatic attraction, influencing packing efficiency. |

Co-crystal and Complex Structures for Ligand-Target Recognition

The study of co-crystals, where 4-chloro-2(5H)-furanone is crystallized with another distinct molecule (a co-former), offers profound insights into its molecular recognition capabilities. nih.gov These structures serve as excellent models for understanding how the furanone might bind to a biological target, such as an enzyme's active site. nih.gov By forming hydrogen bonds and other non-covalent interactions with a co-former, the specific sites on the furanone ring that are most likely to engage in intermolecular binding can be identified. nih.govnih.gov For example, hydrogen-bonded complexes between chlorophenols and other heterocyclic molecules demonstrate how specific O-H···N or O-H···O=C interactions can form predictable supramolecular synthons, which are key patterns in ligand-target recognition. whiterose.ac.uk

High-Resolution NMR Spectroscopy for Stereochemical and Dynamic Information

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of 4-chloro-2(5H)-furanone in solution. mdpi.com It provides detailed information on the chemical environment of each nucleus (primarily ¹H and ¹³C), allowing for the confirmation of the molecular structure and the determination of stereochemical relationships. mdpi.comnih.gov Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for establishing through-bond connectivity between protons, which is vital for assigning complex spectra and confirming structural isomers. longdom.org

An experimental ¹H NMR method has been successfully developed and validated to quantify related furanone derivatives in extracts, demonstrating the technique's utility in both qualitative and quantitative analysis. nih.gov The chemical shifts of the olefinic protons in the furanone ring are particularly diagnostic and sensitive to the substitution pattern. nih.gov

| NMR Technique | Nucleus | Information Obtained |

| ¹H NMR | Proton | Provides data on the number of different proton environments, their electronic surroundings (chemical shift), and neighboring protons (spin-spin coupling). nih.govchemicalbook.comresearchgate.net |

| ¹³C NMR | Carbon-13 | Reveals the carbon framework of the molecule, including the distinct signals for the carbonyl, olefinic, and any sp³-hybridized carbon atoms. chemicalbook.com |

| 2D-COSY | Proton | Establishes correlations between protons that are coupled to each other, mapping the proton connectivity network within the molecule. longdom.org |

Advanced Mass Spectrometry for Reaction Pathway Elucidation and Product Analysis

Advanced mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of 4-chloro-2(5H)-furanone and to analyze the products of its reactions. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a molecule's elemental formula. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) techniques are invaluable for elucidating reaction pathways. researchgate.netnih.gov In a typical MS/MS experiment, a specific ion (a precursor ion) corresponding to a reactant, intermediate, or product is selected and fragmented through collision-induced dissociation. nih.gov The resulting fragment ions (product ions) provide a structural fingerprint, offering clues about the molecule's connectivity and the nature of chemical transformations. This methodology has been effectively applied to the analysis of related chlorinated and brominated hydroxyfuranones in environmental samples, demonstrating its power in identifying and quantifying these compounds at low concentrations. researchgate.netnih.gov

| Mass Spectrometry Technique | Application | Insights Gained |

| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition Determination | Provides an exact mass measurement, allowing for the confident assignment of a chemical formula to reaction products. mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and Identification of Volatile Products | Separates components of a reaction mixture before mass analysis, enabling the identification of individual products. |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation and Pathway Analysis | Fragments selected ions to generate characteristic patterns, helping to identify unknown compounds and piece together reaction mechanisms. researchgate.netnih.gov |

Future Directions in the Chemistry of 4-Chloro-2(5H)-furanone

The study of 4-chloro-2(5H)-furanone and its halogenated relatives stands at a crossroads of significant challenge and immense opportunity. As a highly reactive and versatile chemical scaffold, its future development hinges on addressing key research gaps and expanding its application into novel areas of chemical science. This article explores the prospective research directions, from sustainable synthesis to a deeper understanding of its biological interactions, that will shape the trajectory of this important class of compounds.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-2(5H)-furanone and its derivatives in academic settings?

- Methodological Answer : The synthesis of 4-chloro-2(5H)-furanone derivatives often involves functionalization at positions 3, 4, or 5 of the lactone ring. Key approaches include:

- Michael Addition-Elimination : Reacting 3,4-dichloro-5-substituted furanones with nucleophiles (e.g., amines, alcohols) to introduce substituents. For example, 3-chloro-4-dimethylamino derivatives can form via reaction with dimethylformamide .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach triazole moieties, enabling symmetrical or unsymmetrical bis-triazole derivatives. This method requires pre-functionalized alkyne or azide intermediates .

- Lewis Acid-Catalyzed Reactions : Stereoselective preparation of 5-alkoxy-3,4-dihalo derivatives using catalysts like BF₃·Et₂O to control regiochemistry .

Validation : Monitor reactions via TLC and characterize products using NMR (¹H/¹³C) and HRMS. Reference synthetic protocols from peer-reviewed studies for reproducibility .

Q. How can researchers characterize the structural features of 4-chloro-2(5H)-furanone derivatives?

- Methodological Answer : Structural elucidation relies on:

- NMR Spectroscopy : ¹H NMR identifies substituent environments (e.g., chloro or hydroxyl groups), while ¹³C NMR confirms lactone carbonyl signals (~170-180 ppm). 2D NMR (COSY, HSQC, HMBC) resolves stereochemistry and connectivity .

- X-ray Crystallography : Determines absolute configuration and torsional angles, especially for chiral centers. For example, cyclohexane ring conformations in menthol-substituted derivatives were resolved via crystallography .

- Mass Spectrometry : HRMS validates molecular formulas, while GC-MS (e.g., Carbowax columns) assesses purity and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be established for 4-chloro-2(5H)-furanone derivatives in antibacterial studies?

- Methodological Answer : SARs require systematic derivatization and bioactivity testing:

- Functional Group Variation : Synthesize derivatives with modified substituents (e.g., halogens, alkyl chains, or heterocycles) and test against pathogens like Pseudomonas aeruginosa or Staphylococcus aureus. IC₅₀ values from dose-response curves quantify potency .

- Mechanistic Probes : Assess biofilm inhibition (via crystal violet assays) or quorum-sensing disruption (e.g., Campylobacter jejuni motility assays) to link structural motifs (e.g., α,β-unsaturated lactones) to bioactivity .

Data Analysis : Use statistical tools (e.g., ANOVA) to compare activity across derivatives. Address contradictions (e.g., varying IC₅₀ values) by controlling variables like bacterial strain, solvent, or assay conditions .

Q. What strategies resolve contradictions in reported bioactivity data for 4-chloro-2(5H)-furanone derivatives?

- Methodological Answer : Contradictions may arise from experimental variability. Mitigation strategies include:

- Standardized Assays : Adopt CLSI guidelines for MIC/MBC determinations to ensure consistency.

- Compound Validation : Verify purity (>95% via HPLC) and stability (e.g., lactone ring integrity under assay conditions) .

- Cross-Study Comparisons : Meta-analyses of published data (e.g., PTP1B inhibition IC₅₀ ranges: 41.4–154.5 μM) to identify outliers and validate trends .

Q. How can stereoselective synthesis of 4-chloro-2(5H)-furanone derivatives be optimized for enantiomeric purity?

- Methodological Answer : Enantioselective methods include:

- Chiral Auxiliaries : Use menthol or other chiral alcohols to direct stereochemistry during lactonization. For example, (S)-menthyloxy derivatives achieve >90% enantiomeric excess (ee) .

- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) in cyclization reactions. Monitor ee via chiral HPLC or polarimetry .

Optimization : Screen solvents (e.g., THF vs. DCM) and temperatures to enhance yield and selectivity. Computational modeling (DFT) predicts transition states to guide catalyst design .

Data Presentation and Validation

Q. What are best practices for presenting synthetic and bioactivity data in publications?

- Methodological Answer :

- Synthesis : Tabulate yields, reaction conditions (catalyst, solvent, temperature), and characterization data (NMR shifts, HRMS). Include representative spectra in supplementary materials .

- Bioactivity : Use tables for IC₅₀/MIC values, including standard deviations (e.g., 41.4 ± 1.4 μM). Provide dose-response curves and statistical analyses (p-values) .

- Crystallography : Deposit CIF files in public databases (e.g., CCDC) and report key parameters (R-factors, torsion angles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.